5-(2,5-Difluorophenyl)indoline

Description

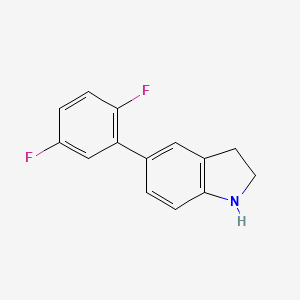

5-(2,5-Difluorophenyl)indoline is a bicyclic organic compound comprising an indoline core (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) substituted with a 2,5-difluorophenyl group at the 5-position. The molecular formula is C₁₄H₁₁F₂N, with a molecular weight of 231.24 g/mol. Fluorine substituents are strategically incorporated to modulate electronic properties, enhance metabolic stability, and improve binding affinity in medicinal chemistry applications.

Properties

IUPAC Name |

5-(2,5-difluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N/c15-11-2-3-13(16)12(8-11)9-1-4-14-10(7-9)5-6-17-14/h1-4,7-8,17H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSOUJDJIFFESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Difluorophenyl)indoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluoroaniline and indole.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenyl)indoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluorophenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(2,5-Difluorophenyl)indoline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 5-(2,5-Difluorophenyl)indoline with two structurally related compounds: 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole () and 5-(Methylsulfonyl)indoline ().

Electronic and Steric Effects

- Fluorine vs. In contrast, the methylsulfonyl group in 5-(Methylsulfonyl)indoline is a polar, electron-withdrawing substituent that improves solubility and hydrogen-bonding capacity . The triazole-ethyl group in the indole analog () adds steric bulk and enables click chemistry-derived modifications, which are absent in the difluorophenyl derivative .

Biological Activity

5-(2,5-Difluorophenyl)indoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features an indoline core substituted with a difluorophenyl group. The presence of fluorine atoms can significantly influence the compound's biological properties by enhancing lipophilicity and altering electronic characteristics.

1. Antidiabetic Activity

Recent studies have explored the antidiabetic potential of indole derivatives, including this compound. In a structure-activity relationship (SAR) study, various indole derivatives were synthesized and screened against α-amylase and α-glucosidase enzymes. The results indicated that certain substitutions on the indole ring could enhance inhibitory activity against these enzymes, which are crucial in carbohydrate metabolism.

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Other derivatives | 7.30 ± 0.20 | 7.60 ± 0.20 |

These findings suggest that modifications to the indoline structure can lead to improved antidiabetic activity, making it a candidate for further investigation in this therapeutic area .

3. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, research on related indoline derivatives has shown potent inhibition of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), which is implicated in obesity and metabolic diseases . The optimization of these compounds resulted in derivatives with IC50 values as low as 1.0 nM against MGAT2.

Case Studies

A notable case study involved the synthesis of a series of N-phenylindoline derivatives, including those with difluorophenyl substitutions. These compounds were tested for their MGAT2 inhibitory activity and demonstrated promising results, indicating that further exploration of this compound could yield valuable insights into its biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,5-Difluorophenyl)indoline, and how can reaction efficiency be assessed?

- Methodological Answer : The synthesis typically involves coupling reactions between indoline precursors and fluorinated aryl halides. A green approach using ionic liquid catalysts like [NMP]H₂PO₄ in water-ethanol solvents (80°C, 6–8 hours) achieves high yields (87–92%) . Efficiency is assessed via thin-layer chromatography (TLC) for reaction completion, followed by recrystallization in ethanol. Characterization via ¹H/¹³C NMR, IR, and mass spectrometry ensures purity (>90%) and structural confirmation .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer : Comprehensive characterization includes:

- ¹H/¹³C NMR : To identify proton environments and carbon frameworks, particularly distinguishing fluorine-induced deshielding effects .

- IR Spectroscopy : Confirms functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- Melting Point Analysis : Consistency with literature values (e.g., 242–361°C for related spiro-indoline derivatives) ensures crystallinity .

Advanced Research Questions

Q. What is the role of this compound derivatives as TRK kinase inhibitors in cancer research?

- Methodological Answer : Derivatives like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine exhibit TRK kinase inhibition by competitively binding to the ATP pocket, as shown in X-ray crystallography studies (PDB ID: EA7) . Experimental design involves:

- In Vitro Assays : Measure IC₅₀ values using TRK-expressing cell lines (e.g., Ba/F3 cells) .

- In Vivo Models : Evaluate tumor regression in xenograft mice, monitoring pharmacokinetics (e.g., plasma half-life, bioavailability) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or efficacy may arise from:

- Assay Variability : Standardize conditions (e.g., ATP concentration, pH) across studies .

- Compound Purity : Use HPLC (>95% purity) to exclude impurities affecting activity .

- Cell Line Selection : Compare results across multiple lines (e.g., KM12 vs. COLO-205) to assess target specificity .

Q. How does fluorine substitution at the 2,5-positions of the phenyl ring influence the compound’s binding affinity?

- Methodological Answer : Fluorine enhances lipophilicity and hydrogen-bonding potential, improving target engagement. Computational modeling (e.g., molecular docking with AutoDock Vina) reveals that 2,5-difluoro substitution optimizes van der Waals interactions with TRK’s hydrophobic pockets . Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.